Agn-PC-0muwf5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Agn-PC-0muwf5 involves the reaction of silver nitrate (AgNO3) with a magnesium pentazolate complex. The process begins with the precipitation of the silver cyclo-N5 complex by adding AgNO3 to a solution containing the magnesium pentazolate complex. This is followed by treatment with ammonia (NH3) to convert the complex into a three-dimensional framework [Ag(NH3)2]+[Ag3(N5)4]ˉ . The preparation methods for silver nanowires, which are related to the synthesis of silver pentazolate, include template methods, electrochemical methods, wet chemical methods, and polyol methods .

Chemical Reactions Analysis

Agn-PC-0muwf5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is stable up to 90°C, and its decomposition products include silver (Ag) and nitrogen gas (N2) . . Common reagents used in these reactions include silver nitrate, ammonia, and oxygen.

Scientific Research Applications

Agn-PC-0muwf5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a high-energy density material for explosive and propulsion applications . In industry, silver nanowires are used in flexible electronic devices, transparent conductive films, and sensors .

Mechanism of Action

The mechanism of action of Agn-PC-0muwf5 involves the release of energy through the decomposition of the cyclo-N5 anion into nitrogen gas. This process is facilitated by the charge transfer from silver atoms to nitrogen rings, enhancing the stability and aromaticity of the compound . The molecular targets and pathways involved in this mechanism include the interaction between silver and nitrogen atoms, leading to the formation of stable silver-nitrogen compounds.

Comparison with Similar Compounds

Agn-PC-0muwf5 is unique due to its high-energy density and stability at ambient conditions. Similar compounds include other silver-nitrogen compounds such as AgN5 and AgN6. AgN5 contains the cyclo-N5 anion, while AgN6 contains both cyclo-N5 anions and N2 diatomic molecules . These compounds are thermodynamically stable at high pressures and exhibit similar properties, but this compound stands out due to its enhanced aromaticity and stability at ambient conditions .

Properties

CAS No. |

303752-13-8 |

|---|---|

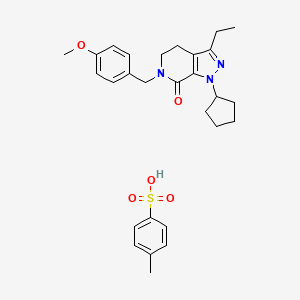

Molecular Formula |

C28H35N3O5S |

Molecular Weight |

525.7 g/mol |

IUPAC Name |

1-cyclopentyl-3-ethyl-6-[(4-methoxyphenyl)methyl]-4,5-dihydropyrazolo[3,4-c]pyridin-7-one;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C21H27N3O2.C7H8O3S/c1-3-19-18-12-13-23(14-15-8-10-17(26-2)11-9-15)21(25)20(18)24(22-19)16-6-4-5-7-16;1-6-2-4-7(5-3-6)11(8,9)10/h8-11,16H,3-7,12-14H2,1-2H3;2-5H,1H3,(H,8,9,10) |

InChI Key |

MMYOHOOHXIIKFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C2=C1CCN(C2=O)CC3=CC=C(C=C3)OC)C4CCCC4.CC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline](/img/structure/B12580120.png)

![N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12580128.png)

![1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine](/img/structure/B12580137.png)

![2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12580147.png)

![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)

![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12580185.png)

![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)

![2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid](/img/structure/B12580198.png)